

# Application Note: ST-899 for Flow Cytometry Applications

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## Compound of Interest

Compound Name: ST-899

Cat. No.: B1240033

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ST-899** is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3 domain of Bcl-2, **ST-899** disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim and Bax. This disruption leads to the activation of the intrinsic apoptotic pathway, making **ST-899** a promising candidate for cancer therapy research. This application note provides detailed protocols for utilizing **ST-899** in flow cytometry to assess its effects on apoptosis and cell surface marker expression in cancer cell lines.

## Quantitative Data Summary

The following table summarizes the quantitative data obtained from flow cytometry experiments using **ST-899** on the human B-cell lymphoma cell line, SU-DHL-4.

Parameter	ST-899 Concentration	Result
IC50	N/A	75 nM
Apoptosis	100 nM (24h)	65% Annexin V positive
250 nM (24h)	85% Annexin V positive	
Cell Viability	100 nM (24h)	30% Viable
250 nM (24h)	12% Viable	
CD20 Expression	100 nM (24h)	15% decrease in MFI
CXCR4 Expression	100 nM (24h)	No significant change

## Experimental Protocols

### Protocol for Apoptosis Analysis using Annexin V/PI Staining

This protocol details the steps to measure apoptosis induced by **ST-899** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- **ST-899**
- SU-DHL-4 cells
- RPMI-1640 medium with 10% FBS
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- FACS tubes
- Flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Culture SU-DHL-4 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO<sub>2</sub> incubator.
  - Seed cells at a density of  $0.5 \times 10^6$  cells/mL in a 6-well plate.
  - Treat cells with varying concentrations of **ST-899** (e.g., 0, 50, 100, 250 nM) for 24 hours.
- Cell Harvesting and Staining:
  - Harvest cells by centrifugation at 300 x g for 5 minutes.
  - Wash the cells twice with ice-cold PBS.
  - Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
  - Add 5 µL of Annexin V-FITC and 5 µL of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  - Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Use FITC and PI signal detectors to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Protocol for Cell Surface Marker Analysis

This protocol outlines the procedure for analyzing changes in cell surface marker expression (e.g., CD20) on SU-DHL-4 cells following **ST-899** treatment.

#### Materials:

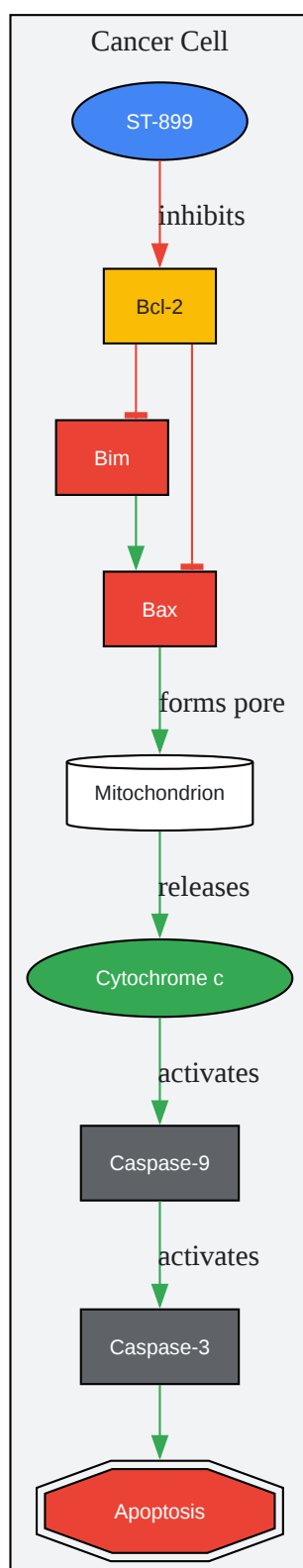
- **ST-899**
- SU-DHL-4 cells
- RPMI-1640 medium with 10% FBS
- Fluorochrome-conjugated antibodies (e.g., anti-CD20-PE)
- FACS buffer (PBS with 2% FBS)
- FACS tubes
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
  - Follow the same cell culture and treatment procedure as described in the apoptosis protocol.
- Cell Harvesting and Staining:
  - Harvest cells by centrifugation at 300 x g for 5 minutes.
  - Wash the cells once with ice-cold FACS buffer.
  - Resuspend the cell pellet in 100 µL of FACS buffer.
  - Add the appropriate dilution of the anti-CD20-PE antibody.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer to remove unbound antibody.
  - Resuspend the final cell pellet in 500 µL of FACS buffer.
- Flow Cytometry Analysis:

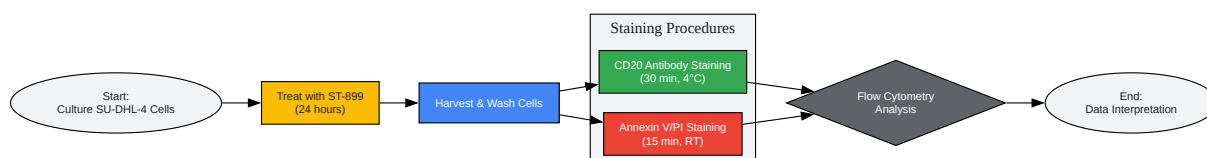
- Analyze the samples on a flow cytometer.
- Measure the Mean Fluorescence Intensity (MFI) of the PE signal to quantify CD20 expression levels.

## Visualizations



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Caption: Hypothetical signaling pathway of **ST-899** inducing apoptosis.



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Caption: Experimental workflow for flow cytometry analysis with **ST-899**.

- To cite this document: BenchChem. [Application Note: ST-899 for Flow Cytometry Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240033#st-899-for-flow-cytometry-applications\]](https://www.benchchem.com/product/b1240033#st-899-for-flow-cytometry-applications)

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